Cas no 871323-09-0 (1-(4-ethoxyphenyl)-5-methyl-N-(4-sulfamoylphenyl)-1H-1,2,3-triazole-4-carboxamide)

1-(4-Ethoxyphenyl)-5-methyl-N-(4-sulfamoylphenyl)-1H-1,2,3-triazole-4-carboxamide is a specialized triazole-based compound featuring a carboxamide linkage and a sulfamoylphenyl moiety. Its molecular structure combines a 1,2,3-triazole core with ethoxyphenyl and sulfonamide functional groups, suggesting potential utility in medicinal chemistry and pharmaceutical research. The presence of the sulfamoyl group may confer biological activity, particularly in contexts involving enzyme inhibition or receptor modulation. This compound’s well-defined heterocyclic framework and substituent arrangement make it a candidate for further investigation in drug discovery, particularly for targeting specific biochemical pathways. Its synthetic accessibility and structural versatility further enhance its value as a building block for derivative development.
1-(4-ethoxyphenyl)-5-methyl-N-(4-sulfamoylphenyl)-1H-1,2,3-triazole-4-carboxamide structure
871323-09-0 structure
Product name:1-(4-ethoxyphenyl)-5-methyl-N-(4-sulfamoylphenyl)-1H-1,2,3-triazole-4-carboxamide
CAS No:871323-09-0
MF:C18H19N5O4S
MW:401.439562082291
CID:5362653

1-(4-ethoxyphenyl)-5-methyl-N-(4-sulfamoylphenyl)-1H-1,2,3-triazole-4-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 1-(4-ethoxyphenyl)-5-methyl-N-(4-sulfamoylphenyl)-1H-1,2,3-triazole-4-carboxamide
    • HMS3432M03
    • STL022688
    • 1-(4-ethoxyphenyl)-5-methyl-N-(4-sulfamoylphenyl)triazole-4-carboxamide
    • Z108565222
    • N-[4-(aminosulfonyl)phenyl]-1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
    • Inchi: 1S/C18H19N5O4S/c1-3-27-15-8-6-14(7-9-15)23-12(2)17(21-22-23)18(24)20-13-4-10-16(11-5-13)28(19,25)26/h4-11H,3H2,1-2H3,(H,20,24)(H2,19,25,26)
    • InChI Key: OLDOQCQDWREKTF-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(=CC=1)NC(C1=C(C)N(C2C=CC(=CC=2)OCC)N=N1)=O)(N)(=O)=O

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 6
  • Complexity: 624
  • XLogP3: 1.8
  • Topological Polar Surface Area: 138

1-(4-ethoxyphenyl)-5-methyl-N-(4-sulfamoylphenyl)-1H-1,2,3-triazole-4-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F3126-0834-2μmol
1-(4-ethoxyphenyl)-5-methyl-N-(4-sulfamoylphenyl)-1H-1,2,3-triazole-4-carboxamide
871323-09-0 90%+
2μl
$57.0 2023-07-05
Life Chemicals
F3126-0834-3mg
1-(4-ethoxyphenyl)-5-methyl-N-(4-sulfamoylphenyl)-1H-1,2,3-triazole-4-carboxamide
871323-09-0 90%+
3mg
$63.0 2023-07-05
Life Chemicals
F3126-0834-4mg
1-(4-ethoxyphenyl)-5-methyl-N-(4-sulfamoylphenyl)-1H-1,2,3-triazole-4-carboxamide
871323-09-0 90%+
4mg
$66.0 2023-07-05
Life Chemicals
F3126-0834-20μmol
1-(4-ethoxyphenyl)-5-methyl-N-(4-sulfamoylphenyl)-1H-1,2,3-triazole-4-carboxamide
871323-09-0 90%+
20μl
$79.0 2023-07-05
Life Chemicals
F3126-0834-50mg
1-(4-ethoxyphenyl)-5-methyl-N-(4-sulfamoylphenyl)-1H-1,2,3-triazole-4-carboxamide
871323-09-0 90%+
50mg
$160.0 2023-07-05
Life Chemicals
F3126-0834-10mg
1-(4-ethoxyphenyl)-5-methyl-N-(4-sulfamoylphenyl)-1H-1,2,3-triazole-4-carboxamide
871323-09-0 90%+
10mg
$79.0 2023-07-05
Life Chemicals
F3126-0834-2mg
1-(4-ethoxyphenyl)-5-methyl-N-(4-sulfamoylphenyl)-1H-1,2,3-triazole-4-carboxamide
871323-09-0 90%+
2mg
$59.0 2023-07-05
Life Chemicals
F3126-0834-1mg
1-(4-ethoxyphenyl)-5-methyl-N-(4-sulfamoylphenyl)-1H-1,2,3-triazole-4-carboxamide
871323-09-0 90%+
1mg
$54.0 2023-07-05
Life Chemicals
F3126-0834-15mg
1-(4-ethoxyphenyl)-5-methyl-N-(4-sulfamoylphenyl)-1H-1,2,3-triazole-4-carboxamide
871323-09-0 90%+
15mg
$89.0 2023-07-05
Life Chemicals
F3126-0834-10μmol
1-(4-ethoxyphenyl)-5-methyl-N-(4-sulfamoylphenyl)-1H-1,2,3-triazole-4-carboxamide
871323-09-0 90%+
10μl
$69.0 2023-07-05

Additional information on 1-(4-ethoxyphenyl)-5-methyl-N-(4-sulfamoylphenyl)-1H-1,2,3-triazole-4-carboxamide

Comprehensive Overview of 1-(4-ethoxyphenyl)-5-methyl-N-(4-sulfamoylphenyl)-1H-1,2,3-triazole-4-carboxamide (CAS No. 871323-09-0)

The compound 1-(4-ethoxyphenyl)-5-methyl-N-(4-sulfamoylphenyl)-1H-1,2,3-triazole-4-carboxamide (CAS No. 871323-09-0) is a highly specialized triazole-based derivative with significant potential in pharmaceutical and biochemical research. Its unique structure, featuring an ethoxyphenyl group and a sulfamoylphenyl moiety, makes it a subject of interest for researchers exploring novel enzyme inhibitors and therapeutic agents. This article delves into its properties, applications, and relevance in contemporary scientific discussions.

In recent years, the demand for triazole derivatives has surged due to their versatility in drug development. The 1,2,3-triazole core, present in this compound, is known for its stability and ability to mimic peptide bonds, making it invaluable in medicinal chemistry. Researchers frequently search for "triazole-based drug candidates" or "sulfonamide derivatives in pharmacology," reflecting the growing interest in this class of compounds. The inclusion of a sulfamoyl group further enhances its potential as a carbonic anhydrase inhibitor, a hot topic in the context of anti-glaucoma and anti-cancer therapies.

The ethoxyphenyl substituent in 1-(4-ethoxyphenyl)-5-methyl-N-(4-sulfamoylphenyl)-1H-1,2,3-triazole-4-carboxamide contributes to its lipophilicity, which is critical for drug bioavailability and cell membrane penetration. This attribute aligns with current trends in optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) properties, a frequent search query among pharmacologists. Additionally, the compound's carboxamide functionality is often associated with hydrogen bonding interactions, a key factor in target binding affinity.

From a synthetic perspective, the preparation of CAS No. 871323-09-0 involves multi-step organic reactions, including click chemistry for triazole formation and sulfonylation for introducing the sulfamoyl group. These methods are widely discussed in forums focusing on "green chemistry" and "sustainable synthesis," highlighting the compound's relevance to eco-friendly research practices. Its molecular weight and logP value are also frequently analyzed in QSAR (Quantitative Structure-Activity Relationship) studies, a trending topic in computational drug design.

In conclusion, 1-(4-ethoxyphenyl)-5-methyl-N-(4-sulfamoylphenyl)-1H-1,2,3-triazole-4-carboxamide represents a promising candidate for further investigation in drug discovery and biochemical applications. Its structural features and functional groups align with current research priorities, such as enzyme inhibition and therapeutic targeting. As the scientific community continues to explore its potential, this compound is likely to remain a focal point in discussions about innovative pharmaceuticals and next-generation therapeutics.

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